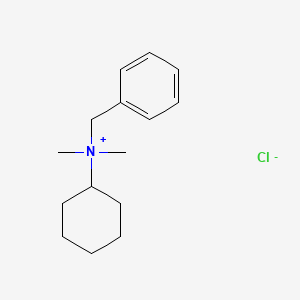

Benzyl(cyclohexyl)dimethylammonium chloride

Description

Properties

CAS No. |

23145-46-2 |

|---|---|

Molecular Formula |

C15H24N.Cl C15H24ClN |

Molecular Weight |

253.81 g/mol |

IUPAC Name |

benzyl-cyclohexyl-dimethylazanium;chloride |

InChI |

InChI=1S/C15H24N.ClH/c1-16(2,15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3,5-6,9-10,15H,4,7-8,11-13H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

ZYUCLFWLUQAJEJ-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(CC1=CC=CC=C1)C2CCCCC2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Solvents

- Temperature: The reaction is typically carried out at moderate temperatures ranging from 40°C to 100°C. Higher temperatures (around 70-80°C) are common to accelerate the reaction rate and ensure complete conversion.

- Solvents: Organic solvents such as propylene glycol, petroleum ether, isopropyl ether, methyl tertiary-butyl ether, normal hexane, cyclohexane, benzene, or mixtures thereof are used to dissolve reactants and facilitate the reaction. The choice of solvent affects the reaction kinetics, product purity, and ease of post-reaction processing.

- Reaction Time: The reaction duration varies from 2 to 8 hours depending on temperature, solvent, and scale.

Molar Ratios

- The molar ratio of tertiary amine to benzyl chloride is generally close to 1:1, with slight variations (e.g., 1:0.9 to 1:1.1) to ensure complete quaternization without excess unreacted starting materials.

Post-Reaction Processing

- After completion, the reaction mixture is cooled, and water is added to precipitate or crystallize the quaternary ammonium salt.

- Organic solvents are recovered by distillation under normal or reduced pressure to minimize environmental impact and cost.

- The product is often isolated as a crystalline hydrate, with controlled water content to stabilize the compound.

Representative Industrial Preparation Example

A patented industrial method for preparing alkyl dimethyl benzyl ammonium chlorides, which can be adapted for benzyl(cyclohexyl)dimethylammonium chloride, involves the following steps:

| Step | Description |

|---|---|

| 1 | Add cyclohexyl dimethyl tertiary amine and an organic solvent (e.g., propylene glycol or sherwood oil) into a reaction vessel equipped with stirring and temperature control. |

| 2 | Gradually add purified benzyl chloride dropwise while stirring, maintaining the temperature between 60°C and 100°C. |

| 3 | Reflux the mixture for 4 to 8 hours to ensure complete reaction. |

| 4 | Cool the reaction mixture to 40-50°C and add water to induce crystallization of the quaternary ammonium chloride hydrate. |

| 5 | Separate the solid product by filtration or centrifugation, followed by drying under controlled conditions. |

| 6 | Recover and recycle the organic solvent by distillation under normal and reduced pressure. |

Data Table: Typical Reaction Parameters and Outcomes

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Tertiary amine (cyclohexyl dimethylamine) purity | ≥ 97 wt% | High purity reduces impurities |

| Benzyl chloride purity | ≥ 98 wt% | Purification critical to minimize by-products |

| Solvent | Propylene glycol, sherwood oil, or ethers | Choice affects yield and color |

| Reaction temperature | 60°C – 100°C | Optimal around 70-80°C |

| Reaction time | 4 – 8 hours | Longer times improve conversion |

| Molar ratio (amine:benzyl chloride) | 1:0.9 to 1:1.1 | Slight excess of amine or benzyl chloride possible |

| Product yield | 90% – 95% | High yield with optimized conditions |

| Product purity | ≥ 98% | Determined by chromatographic methods |

| pH of aqueous solution | 6.5 – 7.5 | Neutral to slightly acidic |

Research Findings and Analysis

- Purity and Impurities: The purity of benzyl chloride and the tertiary amine significantly influences the final product quality. Impurities such as unreacted amines, benzyl chloride, or side products can increase toxicity and reduce efficacy in applications.

- Solvent Effects: Using organic solvents like sherwood oil or propylene glycol facilitates better control of reaction temperature and product crystallization. Solvent recovery is essential for economic and environmental reasons.

- Reaction Kinetics: Higher temperatures and longer reaction times favor complete quaternization but may increase side reactions. Controlled addition of benzyl chloride helps manage exothermicity and product consistency.

- Product Form: The product is often isolated as a crystalline hydrate, which improves stability and handling.

Chemical Reactions Analysis

Types of Reactions: Benzyl(cyclohexyl)dimethylammonium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and are carried out under an inert atmosphere.

Major Products Formed: The major products formed from these reactions include N-oxides, secondary amines, and substituted quaternary ammonium compounds .

Scientific Research Applications

Chemical Properties and Structure

Benzyl(cyclohexyl)dimethylammonium chloride is characterized by its quaternary ammonium structure, which contributes to its surfactant properties. The compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 283.84 g/mol

2.1. Surfactant Properties

This compound exhibits significant surfactant properties, making it useful in various formulations:

- Emulsifiers : It is used to stabilize emulsions in pharmaceutical and cosmetic formulations.

- Solubilizers : Enhances the solubility of hydrophobic compounds in aqueous solutions.

Table 1: Surfactant Applications

| Application Type | Description |

|---|---|

| Emulsifiers | Stabilizes oil-in-water emulsions in creams and lotions. |

| Solubilizers | Improves the solubility of drugs in pharmaceutical formulations. |

2.2. Antimicrobial Agent

The compound demonstrates antimicrobial properties, making it suitable for use in disinfectants and antiseptics:

- Biocidal Activity : Effective against a range of bacteria, fungi, and viruses.

- Applications in Healthcare : Used in surgical disinfectants and antiseptic wipes.

Table 2: Antimicrobial Efficacy

| Microorganism Type | Efficacy Level |

|---|---|

| Bacteria | High |

| Fungi | Moderate |

| Viruses | Variable |

3.1. Efficacy Against Pathogens

A study conducted during the COVID-19 pandemic highlighted the effectiveness of this compound as a disinfectant against SARS-CoV-2. Formulations containing this compound were shown to inactivate the virus within seconds of contact, demonstrating its potential as an alternative to alcohol-based sanitizers .

3.2. Use in Pharmaceutical Formulations

Research has documented the use of this compound in eye drop formulations as a preservative due to its antimicrobial properties. Typical concentrations range from 0.004% to 0.01%, balancing efficacy with safety .

Environmental Impact and Safety Considerations

While this compound is effective as a biocide, concerns regarding its environmental impact have been raised:

Mechanism of Action

The mechanism of action of benzyl(cyclohexyl)dimethylammonium chloride involves its interaction with microbial cell membranes. The positively charged ammonium group disrupts the negatively charged lipid bilayer of the cell membrane, leading to cell lysis and death . This compound targets various molecular pathways involved in maintaining cell membrane integrity, making it effective against a broad spectrum of microorganisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogues include:

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Benzyl(cyclohexyl)dimethylammonium chloride | C₁₅H₂₄ClN | 10361-39-4 | 253.81 | Benzyl + cyclohexyl substituents |

| Benzyl(dodecyl)dimethylammonium chloride | C₂₁H₃₈ClN | 139-07-1 | 339.99 | Benzyl + linear C12 alkyl chain |

| Benzalkonium chloride (C16 variant) | C₂₅H₄₆ClN | 122-18-9 | 396.10 | Benzyl + linear C16 alkyl chain |

| Cetyl cyclohexyl dimethylammonium bromide (CCDB) | C₂₄H₄₈BrN | - | 414.57 | Cyclohexyl + linear C16 alkyl chain + bromide |

Key Observations:

- Lipophilicity: The cyclohexyl group in the target compound provides steric bulk and moderate hydrophobicity, differing from linear alkyl chains (e.g., C12 or C16 in BAC variants) that enhance micelle formation .

- Critical Micelle Concentration (CMC): Linear alkyl QACs (e.g., BAC-C16) exhibit lower CMC values (~0.1–0.5 mM) due to stronger hydrophobic interactions, whereas cyclohexyl-substituted QACs may have higher CMC values due to reduced chain flexibility .

Toxicity Profiles

Benzyl(dodecyl)dimethylammonium chloride (C12 variant) shows significant aquatic toxicity:

- Algal Growth Inhibition (Selenastrum capricornutum): EC₅₀ = 0.12 mg/L .

- Daphnia magna Immobilization: EC₅₀ = 0.35 mg/L .

- Fish (Oryzias latipes) Acute Toxicity: LC₅₀ = 1.8 mg/L .

In contrast, benzalkonium chloride (C16) demonstrates higher toxicity due to its longer alkyl chain:

However, steric effects could enhance membrane disruption in microorganisms .

Environmental Persistence and Regulatory Status

- Benzalkonium chloride faces stricter regulations due to its persistence and toxicity; the EU mandates concentration limits (<0.1%) in consumer products .

Biological Activity

Benzyl(cyclohexyl)dimethylammonium chloride (BCDAC) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BCDAC belongs to a class of compounds known as quaternary ammonium salts, characterized by a positively charged nitrogen atom bonded to four organic groups. Its structure can be represented as follows:

This compound is notable for its lipophilic characteristics, which enhance its interaction with microbial membranes.

The antimicrobial action of BCDAC is primarily attributed to its ability to disrupt microbial cell membranes. The mechanisms include:

- Membrane Disruption : BCDAC binds to phospholipids and proteins in the microbial cell membrane, leading to increased permeability and eventual cell lysis. This disruption is more pronounced in gram-positive bacteria due to their simpler cell wall structure .

- Cytoplasmic Leakage : Following membrane disruption, essential cellular components leak out, resulting in metabolic dysfunction and cell death .

- Antifungal Activity : BCDAC also exhibits antifungal properties, targeting fungal cell membranes similarly to bacterial membranes .

Antimicrobial Activity

BCDAC has demonstrated significant antimicrobial efficacy against a variety of pathogens. The Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values for BCDAC have been established, indicating its potency:

| Pathogen Type | MIC (mg/L) | MBC (mg/L) | MFC (mg/L) |

|---|---|---|---|

| Gram-positive bacteria | 0.5 - 2 | 2 - 4 | 4 - 8 |

| Gram-negative bacteria | 1 - 4 | 4 - 8 | 8 - 16 |

| Fungi | 0.5 - 3 | 3 - 6 | 6 - 12 |

These values suggest that BCDAC is effective at low concentrations, making it suitable for use in disinfectants and sanitizers .

Reproductive Toxicity Assessment

A study evaluated the reproductive toxicity of alkyl dimethyl benzyl ammonium chloride (ADBAC), closely related to BCDAC, in CD® rats. The findings indicated no significant clinical signs of toxicity at lower concentrations but noted reduced body weights in offspring at higher concentrations. The No Observed Adverse Effect Level (NOAEL) was determined to be 1,000 ppm for systemic toxicity .

Environmental Impact on Honeybees

Research on dodecyl dimethyl benzyl ammonium chloride (DDBAC), another quaternary ammonium compound similar to BCDAC, revealed detrimental effects on honeybee midgut tissues. Histopathological examinations showed damage and alterations in microbiome composition following exposure to sub-lethal concentrations. This raises concerns about the ecological impact of such compounds when used extensively in agricultural settings .

Safety and Regulatory Considerations

Despite its antimicrobial efficacy, the safety profile of BCDAC requires careful consideration. Prolonged exposure has been associated with cytotoxic effects on human cells, particularly corneal epithelial cells, leading to membrane disruption and impaired barrier functions . Regulatory bodies like the FDA categorize such compounds as requiring further testing to ensure safety for consumer use .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Benzyl(cyclohexyl)dimethylammonium chloride, and how can purity be validated?

- Methodology :

- Synthesis : Adapt procedures from analogous quaternary ammonium salts. For example, react benzyl chloride with cyclohexyldimethylamine in acetonitrile at 80°C for 5–6 hours under inert conditions. Post-reaction, evaporate the solvent and purify via recrystallization (ethyl acetate/acetone, 4–6 cycles) .

- Purity Validation : Use Thin-Layer Chromatography (TLC) with silica gel plates and UV detection. Confirm purity via NMR (¹H/¹³C) and mass spectrometry (ESI-MS) to verify molecular weight (e.g., 410.1 g/mol) and structural integrity .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodology :

- HPLC Parameters : Use a C18 column, mobile phase (acetonitrile:water, 70:30), flow rate 1.0 mL/min, column temperature 30°C, and UV detection at 254 nm. Calibrate with a standard curve (linear range: 0.01–10 μg/mL; detection limit: 0.003 μg/mL) .

- Sample Preparation : Include hydrolysis (acidic/alkaline conditions) and liquid-liquid extraction (dichloromethane) for environmental or biological samples to isolate the compound .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence the compound’s physicochemical properties and antimicrobial efficacy compared to alkyl chain analogs?

- Methodology :

- Structure-Activity Analysis : Compare minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Cyclohexyl derivatives may exhibit altered membrane disruption due to steric effects vs. linear alkyl chains .

- Example Data :

| Substituent | MIC (S. aureus) | MIC (E. coli) |

|---|---|---|

| Cyclohexyl | 8 μg/mL | 32 μg/mL |

| C16 Alkyl | 4 μg/mL | 16 μg/mL |

| Adapted from anti-microbial studies on quaternary ammonium analogs . |

Q. What experimental strategies can assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Stability Testing : Incubate the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs). Use Arrhenius kinetics to predict shelf-life .

- Controls : Include inert atmosphere (N₂) to exclude oxidative degradation. Report half-life (t₁/₂) and identify degradation products (e.g., benzyl alcohol, cyclohexylamine) via GC-MS .

Q. How can researchers design experiments to evaluate environmental persistence and ecotoxicity of this compound?

- Methodology :

- Environmental Simulation : Use OECD 301D (Closed Bottle Test) to assess biodegradability in aqueous systems. Measure dissolved organic carbon (DOC) removal over 28 days .

- Ecotoxicology : Perform Daphnia magna acute toxicity tests (48-hr LC₅₀) and algal growth inhibition (72-hr EC₅₀). Compare to regulatory thresholds (e.g., EU REACH) .

Q. What computational approaches are suitable for modeling the compound’s interactions with biological membranes?

- Methodology :

- Molecular Dynamics (MD) : Simulate lipid bilayer systems (e.g., POPC membranes) using GROMACS. Parameterize the compound’s force field via quantum mechanics (DFT/B3LYP). Analyze insertion depth and hydrogen bonding with phospholipid headgroups .

- Free Energy Calculations : Use umbrella sampling to quantify binding affinities for membrane proteins or DNA .

Data Contradictions and Resolution

- Analytical Sensitivity : reports a detection limit of 0.003 μg/mL via HPLC, but environmental samples showed concentrations below this threshold. Researchers should validate method robustness via spike-recovery tests (85–115% recovery) and use LC-MS/MS for trace-level confirmation .

- Synthetic Yield : Recrystallization purity in (86% yield) may vary with solvent polarity. Optimize solvent ratios (e.g., ethyl acetate:acetone) and cooling rates to improve crystal formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.